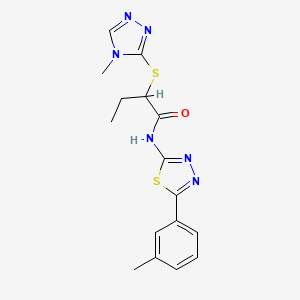![molecular formula C10H5N3O2S3 B2613065 11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile CAS No. 1613151-75-9](/img/structure/B2613065.png)
11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[73003,7]dodeca-1(9),3,6-triene-6-carbonitrile is a complex organic compound with a unique structure that includes multiple heteroatoms such as sulfur and nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile typically involves multi-step organic reactions. The starting materials often include ethyl-substituted precursors and various sulfur and nitrogen-containing reagents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the trithia-diazatricyclo structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur and nitrogen atoms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
科学的研究の応用
11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which 11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile: Lacks the ethyl group, which may affect its reactivity and applications.
11-methyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties.
Uniqueness
The presence of the ethyl group in 11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[73003,7]dodeca-1(9),3,6-triene-6-carbonitrile imparts unique chemical properties, making it distinct from its analogs
特性
IUPAC Name |
11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2S3/c1-2-13-9(14)6-7(10(13)15)17-8-5(16-6)4(3-11)18-12-8/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHLKBCRDIUBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)SC3=NSC(=C3S2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2612984.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2612987.png)
![N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide](/img/structure/B2612988.png)

![2-chloro-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-diethylbenzamide](/img/structure/B2612992.png)



![N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide](/img/structure/B2612997.png)



![1-({1-[3-(3,4-Dichlorophenyl)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2613005.png)
